molecular formula C27H26FN3O2S B2931218 3-(Benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline CAS No. 866844-35-1

3-(Benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline

Cat. No. B2931218
CAS RN: 866844-35-1
M. Wt: 475.58
InChI Key: QQNJYMJDBMZSAI-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the quinolone family of antibiotics, which are known for their broad-spectrum activity against a variety of bacterial pathogens. However, the focus of

Scientific Research Applications

Serotonin Receptor Antagonism and Memory Enhancement

The compound's structure, closely related to that of various serotonin receptor antagonists, suggests potential applications in cognitive disorders. Research indicates that selective antagonists of serotonin receptors, such as the 5-HT(6) receptor, may have roles in treating learning and memory disorders. Early selective antagonists, identified for their high affinity and improved central nervous system penetration, demonstrated potential in enhancing cognition and memory retention in preclinical models. Such findings underscore the compound's prospective utility in memory enhancement and cognitive disorder treatments (Russell & Dias, 2002).

Antimicrobial Applications

Another application lies in its structural similarity to benzoxazinoids, which have demonstrated antimicrobial activities. The benzoxazinone backbone, to which the compound is structurally related, has been identified as a potential scaffold for designing new antimicrobial agents. Synthetic derivatives of this backbone have shown potent activity against various pathogenic fungi and bacteria, suggesting that modifications to this compound could lead to effective antimicrobial therapies (de Bruijn, Gruppen, & Vincken, 2018).

Chemokine Receptor Antagonism in Allergic Diseases

The compound's structural features also imply potential in the treatment of allergic diseases through chemokine receptor antagonism. Specifically, small molecule antagonists targeting CCR3 receptors, to which this compound is related, have been explored for their efficacy in treating asthma, atopic dermatitis, and allergic rhinitis. Such antagonists have demonstrated the ability to effectively inhibit eosinophil chemotaxis and intracellular calcium mobilization induced by CCR3 agonist ligands, highlighting a promising therapeutic strategy for allergic diseases (Willems & IJzerman, 2009).

Antitubercular Activity

Compounds bearing the piperazine scaffold have been extensively studied for their pharmacological activities, including antitubercular effects. Piperazine derivatives have shown potential against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This suggests the compound could be a candidate for antitubercular drug development, leveraging its piperazine core for therapeutic effect (Girase et al., 2020).

properties

IUPAC Name

3-(benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O2S/c1-19-8-9-20(2)25(16-19)30-12-14-31(15-13-30)27-23-17-21(28)10-11-24(23)29-18-26(27)34(32,33)22-6-4-3-5-7-22/h3-11,16-18H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNJYMJDBMZSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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